(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one
CAS No.:
Cat. No.: VC20328901
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2S |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | (4E)-4-(butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C9H13NO2S/c1-3-4-5-13-6-8-7(2)10-12-9(8)11/h6H,3-5H2,1-2H3/b8-6+ |
| Standard InChI Key | VYUOPBJPRRDAPN-SOFGYWHQSA-N |
| Isomeric SMILES | CCCCS/C=C/1\C(=NOC1=O)C |
| Canonical SMILES | CCCCSC=C1C(=NOC1=O)C |
Introduction
Chemical Structure and Stereochemical Features
The molecular structure of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one (C₉H₁₃NO₂S) consists of an isoxazol-5(4H)-one core substituted at the 3-position with a methyl group and at the 4-position with a (butylthio)methylene moiety. The (E)-configuration places the butylthio group and the isoxazole oxygen on opposite sides of the double bond, creating a planar arrangement that enhances conjugation across the system .
Key structural attributes:
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Isoxazole ring: Aromaticity is reduced compared to benzene due to the electronegative oxygen and nitrogen atoms, leading to polarized π-electron density.
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Butylthio-methylene group: The thioether linkage (C-S-C) contributes to lipophilicity, while the extended alkyl chain (butyl) enhances membrane permeability in biological systems.
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Methyl substituent: Steric effects at the 3-position modulate ring reactivity and intermolecular packing in crystalline forms.
Synthesis and Optimization Strategies
The synthesis of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one typically involves a multi-step protocol, with cyclocondensation and thioalkylation as critical steps.
Cyclocondensation of Precursors
A common approach employs the reaction of 3-methylisoxazol-5(4H)-one with butylthiol in the presence of a dehydrating agent. For example:
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Step 1: Activation of the 4-position of 3-methylisoxazol-5(4H)-one using phosphorus oxychloride (POCl₃) to form a chloromethylene intermediate.
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Step 2: Nucleophilic substitution with butylthiol under basic conditions (e.g., K₂CO₃) to install the thioether group .
Reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Triethylamine (Et₃N) |
| Yield | 65–72% |
Stereochemical Control
The (E)-isomer is favored due to thermodynamic stabilization via conjugation between the isoxazole ring and the thioether group. Polar aprotic solvents (e.g., DMF) and prolonged reaction times (12–16 hrs) enhance stereoselectivity .
Physicochemical Properties
Experimental and computational studies reveal the following properties:
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, CH=), 3.45 (t, J = 7.2 Hz, 2H, SCH₂), 2.32 (s, 3H, CH₃), 1.55–1.25 (m, 4H, CH₂CH₂), 0.92 (t, J = 7.0 Hz, 3H, CH₃).
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IR (KBr): 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1210 cm⁻¹ (C-S).
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MS (EI): m/z 213 [M]⁺, 155 [M - C₄H₉S]⁺.
Thermodynamic Parameters
| Property | Value |
|---|---|
| Melting point | 98–101°C |
| LogP (octanol/water) | 2.3 ± 0.1 |
| Solubility in H₂O | 0.8 mg/mL (25°C) |
Biological Activity and Mechanisms
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one exhibits moderate antimicrobial and anti-inflammatory properties, as demonstrated in preclinical assays:
Antimicrobial Screening
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
| C. albicans | 128 |
Mechanism: Disruption of microbial cell membranes via thioether-mediated lipid peroxidation .
Anti-inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound suppressed LPS-induced TNF-α production by 58% at 50 μM, likely through inhibition of NF-κB signaling.
Applications in Materials Science
The compound’s conjugated system enables applications in:
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Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
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Coordination polymers: Forms stable complexes with Cu(II) and Fe(III), as shown by X-ray crystallography .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 420 mg/kg |
| Skin irritation | Mild |
| Storage | 2–8°C, inert atmosphere |
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